Cyclohex-2-ene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohex-2-ene-1-sulfonamide is an organic compound that features a cyclohexene ring with a sulfonamide group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohex-2-ene-1-sulfonamide can be synthesized through several methods. One common approach involves the reaction of cyclohex-2-ene-1-amine with sulfonyl chloride under basic conditions. This reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the sulfonamide bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This could include continuous flow reactors and automated systems to ensure consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Cyclohex-2-ene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
Cyclohex-2-ene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which cyclohex-2-ene-1-sulfonamide exerts its effects involves interactions with molecular targets such as enzymes and proteins. The sulfonamide group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological activity .
Comparison with Similar Compounds
Similar Compounds
Cyclohex-2-en-1-one: This compound has a similar cyclohexene ring structure but with a ketone group instead of a sulfonamide group.
Cyclohex-2-en-1-ol: Similar to cyclohex-2-en-1-one, but with a hydroxyl group.
Uniqueness
Cyclohex-2-ene-1-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C6H11NO2S |
---|---|
Molecular Weight |
161.22 g/mol |
IUPAC Name |
cyclohex-2-ene-1-sulfonamide |
InChI |
InChI=1S/C6H11NO2S/c7-10(8,9)6-4-2-1-3-5-6/h2,4,6H,1,3,5H2,(H2,7,8,9) |
InChI Key |
PIFGFUBSEWUJEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CC(C1)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.